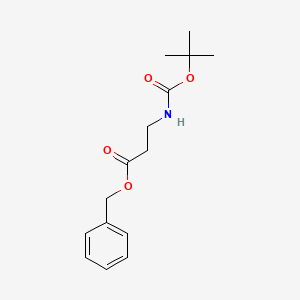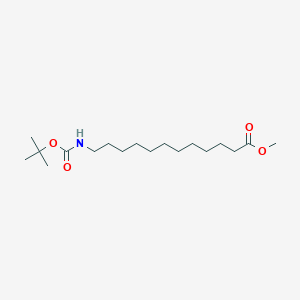
epi-(-)-Strigolactone GR24
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
GR24 synthesis can introduce contaminants such as contalactone, which forms during chemical synthesis. This by-product has been characterized as a strigolactone mimic, indicating the importance of careful purification of GR24 samples before their use in bioassays to ensure the accuracy of experimental results (de Saint Germain et al., 2019).
Molecular Structure Analysis
Strigolactones, including GR24, feature a tricyclic lactone connected to a butenolide ring through an enol ether linkage. This structure is crucial for their biological activity. Modifications to the core structure can alter their bioactivity, as demonstrated by various GR24 derivatives. For instance, benzene-modified strigolactams and GR24 analogs have been synthesized, showing a broad range of biological activities, suggesting that subtle changes in molecular structure can significantly impact function and interaction with plant receptors (Ge et al., 2021).
Chemical Reactions and Properties
GR24's stability is influenced by factors such as solvent, pH, and the presence of nucleophiles. Its hydrolysis, which involves detachment of the butenolide ring, is crucial in the signal-transduction process between the receptor and the SL signaling molecule. The reaction between GR24 and various nucleophiles follows the Michael addition-elimination mechanism, providing insights into its chemical stability under different conditions (Halouzka et al., 2018).
Wissenschaftliche Forschungsanwendungen
Regulation of Plant Development and Architecture Epi-(-)-Strigolactone GR24 plays a significant role in plant development and architecture, particularly under nutrient deficiency conditions. It promotes interactions with symbiotic organisms and influences root elongation, contributing to the plant's adaptation to environmental stresses. This synthetic strigolactone analog mimics the function of natural strigolactones and other plant growth regulators, affecting the accumulation of secondary metabolites and influencing root development. The cross-talk between strigolactones and other hormones, such as ethylene, suggests a complex regulatory network that shapes root systems, emphasizing the pleiotropic effects of strigolactones on plant growth (Marzec & Melzer, 2018).
Chemical Ecology and Crop Protection In the realm of chemical ecology, epi-(-)-Strigolactone GR24 is vital for managing parasitic weed germination and promoting beneficial symbiotic relationships with arbuscular mycorrhizal fungi. This synthetic analog is crucial for developing agricultural strategies such as trap crops and suicidal germination techniques, aiming to combat crop devastation caused by parasitic weeds. The efficiency of epi-(-)-Strigolactone GR24 in these applications highlights its potential for sustainable agriculture and crop protection (Humphrey, Galster, & Beale, 2006).
Abiotic Stress Resilience in Plants Epi-(-)-Strigolactone GR24 enhances plant resilience against abiotic stresses, such as drought and nutrient deficiency. By modulating hormonal response pathways, this compound helps plants adapt to environmental constraints, potentially improving crop productivity under stress conditions. The interplay between strigolactones and other hormones, like abscisic acid, during stress responses is particularly noteworthy, offering insights into the mechanisms of stress tolerance mediated by strigolactones (Saeed, Naseem, & Ali, 2017).
Allelopathic Activity and Agricultural Applications The allelopathic activity of epi-(-)-Strigolactone GR24 influences both parasitic plant germination and arbuscular mycorrhizal fungi growth, making it a potent natural herbicide and growth regulator. This dual activity presents novel opportunities for agricultural practices, such as enhancing crop resistance to parasitic infestations and improving soil health through the promotion of beneficial microbial interactions. The agricultural applications of epi-(-)-Strigolactone GR24 underscore its significance in developing eco-friendly and efficient farming techniques (Soto-Cruz, Zorrilla, Rial, Varela, Molinillo, Igartuburu, & Macias, 2021).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. As such, without specific information on “epi-(-)-Strigolactone GR24”, it’s difficult to comment on its safety and hazards.
Zukünftige Richtungen
The study of strigolactones is a rapidly evolving field, with new compounds being discovered and their roles in plant biology being elucidated. Future research may focus on understanding the synthesis pathways of specific strigolactones, their mechanisms of action, and their roles in plant-microbe interactions1. However, specific future directions for the study of “epi-(-)-Strigolactone GR24” are not mentioned in the search results.
Eigenschaften
CAS-Nummer |
188062-51-3 |
|---|---|
Produktname |
epi-(-)-Strigolactone GR24 |
Molekularformel |
C₁₇H₁₄O₅ |
Molekulargewicht |
298.29 |
Synonyme |
(3E,3aS,8bR)-3-[[[(2R)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one; [3aS-[3E(S*),3aα,8bα]]-3-[[(2,5-Dihydro-4-methyl-5-oxo-2-furanyl)oxy]methylene]-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)butyl] acetate](/img/structure/B1145069.png)
![2-amino-9-[3-(chloromethyl)-4-hydroxybutyl]-1H-purin-6-one](/img/structure/B1145070.png)
